molecular formula C18H23NO3 B2743162 N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1797694-61-1

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2743162
CAS No.: 1797694-61-1
M. Wt: 301.386
InChI Key: YHOARQZBGUWZHQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a methoxyphenyl group, and a butyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methoxyphenyl Group: This step involves the alkylation of the furan ring with a methoxyphenyl halide under basic conditions.

    Addition of the Butyl Chain: The butyl chain is introduced through a nucleophilic substitution reaction, where a butyl halide reacts with the furan derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and optimized reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the furan ring or the butyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of novel compounds and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-methoxy-2-phenylbutyl)acetamide
  • N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and carboxamide group provide a versatile platform for further chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-5-18(21-4,15-9-7-6-8-10-15)12-19-17(20)16-11-13(2)22-14(16)3/h6-11H,5,12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOARQZBGUWZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=C(OC(=C1)C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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